molecular formula C12H17ClN2O3S B039135 N(1)-Ethylchlorpropamide CAS No. 117048-15-4

N(1)-Ethylchlorpropamide

Cat. No.: B039135
CAS No.: 117048-15-4
M. Wt: 304.79 g/mol
InChI Key: IDWPUWOESPFVNC-UHFFFAOYSA-N
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Description

N(1)-Ethylchlorpropamide is a synthetic compound structurally related to chlorpropamide, a sulfonylurea-class antidiabetic agent. The ethyl group at the N(1) position and the chlorine substituent on the aromatic ring influence its physicochemical and biological properties, distinguishing it from other derivatives .

Properties

CAS No.

117048-15-4

Molecular Formula

C12H17ClN2O3S

Molecular Weight

304.79 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propylurea

InChI

InChI=1S/C12H17ClN2O3S/c1-3-9-14-12(16)15(4-2)19(17,18)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

IDWPUWOESPFVNC-UHFFFAOYSA-N

SMILES

CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Other CAS No.

117048-15-4

Synonyms

N(1)-EtCP
N(1)-ethylchlorpropamide
N1-ethylchlorpropamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N(1)-Ethylchlorpropamide, enabling comparative analysis of substituent effects and applications.

Ethcathinone Hydrochloride

  • Structure: N-Ethyl-2-amino-1-phenylpropan-1-one hydrochloride.
  • Key Features: A cathinone derivative with a phenyl ring and ethylamine side chain. Lacks a chlorine substituent.
  • Pharmacology: Acts as a central nervous system stimulant via dopamine/norepinephrine reuptake inhibition. Lower lipophilicity compared to chlorinated analogs reduces blood-brain barrier penetration .
  • Toxicity : Associated with tachycardia, hypertension, and neurotoxicity in chronic use .

4-Chloroethcathinone (4-CEC) Hydrochloride

  • Structure: N-Ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride.
  • Key Features: Chlorine at the para position enhances lipophilicity and metabolic stability versus ethcathinone.
  • Pharmacology: Increased potency in dopamine transporter inhibition compared to ethcathinone due to chlorine’s electron-withdrawing effects .
  • Toxicity : Higher risk of hepatotoxicity and cardiotoxicity linked to prolonged half-life .

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl)

  • Structure: 3-(Ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride.
  • Key Features: Ethyl and dimethylaminopropyl groups enable its use as a carboxyl-activating coupling reagent.
  • Applications : Widely used in peptide synthesis and bioconjugation. The chlorine absence and carbodiimide functionality distinguish it from this compound in reactivity .
  • Safety : Causes respiratory and skin irritation but lacks systemic toxicity at standard doses .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Toxicity Profile
This compound* Not reported Not reported N(1)-ethyl, Cl-aryl Hypothesized sulfonylurea activity Limited data
Ethcathinone HCl C₁₁H₁₆ClNO 213.70 Phenyl, ethylamine CNS stimulant Neurotoxicity, hypertension
4-CEC HCl C₁₁H₁₅Cl₂NO 248.15 4-Cl-phenyl, ethylamine Enhanced dopamine inhibition Hepatotoxicity, cardiotoxicity
EDC·HCl C₈H₁₈ClN₃ 191.70 Ethyl, dimethylaminopropyl Carbodiimide coupling agent Irritant, low systemic toxicity

*Theoretical structure inferred from analogs.

Research Findings and Limitations

  • Cathinone Derivatives: Chlorinated analogs like 4-CEC exhibit higher potency but greater toxicity, suggesting a trade-off in therapeutic design .
  • Carbodiimides : EDC·HCl’s utility in bioconjugation highlights the role of ethyl groups in stabilizing reactive intermediates .
  • Gaps in this compound Data: No direct studies exist; inferences rely on structural analogs. Further research is needed to validate its pharmacokinetics and toxicity.

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